molecular formula C21H13FN4O B2989876 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-48-8

3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2989876
CAS No.: 477853-48-8
M. Wt: 356.36
InChI Key: UUNZSPHJDTZYIY-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the quinazoline family . Quinazolines are heterocyclic compounds that have shown a wide spectrum of biological properties, including anticancer activity . This compound is a part of the 1,2,4-triazoloquinazoline derivatives, which have been investigated for their anticancer activity against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . The new compounds were synthesized via aromatic nucleophilic substitution . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazoloquinazoline core with a fluorophenyl group at the 3-position and a phenoxy group at the 5-position . The molecular formula is C21H11Cl2FN4O and the molecular weight is 425.2 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The reaction involves the substitution of a chlorine atom in the triazolophthalazine ring system with a fluorophenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 425.2 g/mol, a XLogP3-AA of 6.7, and a topological polar surface area of 52.3 Ų . It has a complexity of 575 and a covalently-bonded unit count of 1 .

Future Directions

The future directions for research on “3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” and related compounds could include further investigation of their anticancer activity against a wider range of cancer cell lines . Additionally, more in-depth studies on their mechanism of action and potential as therapeutic agents for the treatment of cancer could be beneficial . Further optimization of the chemical structure to enhance its biological activity and reduce potential toxicity could also be a focus of future research .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O/c22-17-12-6-4-10-15(17)19-24-25-20-16-11-5-7-13-18(16)23-21(26(19)20)27-14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNZSPHJDTZYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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